molecular formula C19H13F2N5O2S B2675234 N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1243061-22-4

N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Cat. No. B2675234
CAS RN: 1243061-22-4
M. Wt: 413.4
InChI Key: RWYKRBLDLDGWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13F2N5O2S and its molecular weight is 413.4. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Assessment

N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is involved in the synthesis of innovative heterocycles. These compounds have been assessed for their insecticidal potential against the cotton leafworm, Spodoptera littoralis, indicating the compound's relevance in agricultural research and potential for developing new insecticidal agents (Fadda et al., 2017).

Anticancer and Antimicrobial Activities

This compound is a precursor in synthesizing derivatives that exhibit anticancer and antimicrobial activities. Research has demonstrated that certain derivatives, based on the structural framework of N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide, have been effective against various cancer cell lines and microbial strains, showcasing its significance in medicinal chemistry and drug development (Riyadh et al., 2013).

Anti-Microbial Activities of Thiazole Derivatives

Further extending its applications, thiazole derivatives synthesized from this compound have shown significant anti-bacterial and anti-fungal activities. These findings underscore the compound's utility in developing new antimicrobial agents to combat various infectious diseases (Saravanan et al., 2010).

Molecular Probes Development

In the realm of biochemistry and pharmacology, derivatives of N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide have been utilized to develop molecular probes. These probes are particularly targeted for the A2A adenosine receptor, contributing to research in neuroscience and the development of therapeutic agents (Kumar et al., 2011).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2S/c20-12-6-7-14(21)15(10-12)22-16(27)11-29-19-24-23-17-18(28)25(8-9-26(17)19)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYKRBLDLDGWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

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